molecular formula C17H13NO3S B2385812 (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione CAS No. 262844-52-0

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2385812
CAS No.: 262844-52-0
M. Wt: 311.36
InChI Key: NITHMFXIRVGRJD-XNTDXEJSSA-N
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative of significant interest in medicinal chemistry and oncology research . This compound serves as a key scaffold in the investigation of novel therapeutic agents. Its primary research application is in the field of anticancer drug discovery . In vitro studies conducted by the National Cancer Institute (NCI) have demonstrated that this compound exhibits potent, broad-spectrum activity against a full panel of 60 human tumor cell lines . Significant growth inhibition (GI 50 values in the low micromolar range) has been observed against diverse cancers, including breast cancer (MDA-MB-468; GI 50 : 1.11 μM), renal cancer (RXF 393; GI 50 : 1.15 μM), non-small cell lung cancer (NCI-H522; GI 50 : 1.36 μM), colon cancer (COLO 205; GI 50 : 1.64 μM), and melanoma (SK-MEL-2; GI 50 : 1.64 μM) . The compound's mechanism of action is associated with the induction of DNA cleavage , with studies showing concentration-dependent digestion of linear and supercoiled DNA, leading to the inhibition of DNA replication and transcription in cancer cells . Further research indicates this compound also possesses antimicrobial properties . It shows activity against a range of Gram-negative and Gram-positive bacterial species, as well as the fungus Candida albicans, making it a useful tool for probing new antimicrobial mechanisms . As a thiazolidinedione derivative, its core structure is known to interact with biological targets like the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), although its primary research value remains in oncology . Handling Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,20)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITHMFXIRVGRJD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(benzyloxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties:
Research indicates that compounds similar to (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione exhibit potential as insulin sensitizers. These compounds can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. By activating PPARs, they enhance insulin sensitivity and reduce inflammation.

Anticancer Activity:
The compound has been explored for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism involves interaction with signaling pathways that regulate cell growth and apoptosis.

Anti-inflammatory Effects:
In addition to its antidiabetic and anticancer properties, the compound shows promise as an anti-inflammatory agent. It may exert its effects by modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines .

Biological Studies

Enzyme Inhibition:
Investigations into the enzyme inhibition capabilities of this compound reveal its potential as a therapeutic agent in various diseases. Its ability to inhibit specific enzymes can lead to significant biochemical changes within cells .

Cellular Interactions:
The compound's interactions with cellular components have been studied to understand its biological effects better. These studies focus on how it influences cellular processes such as apoptosis and cell cycle regulation.

Case Study 1: Antidiabetic Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly improved glucose tolerance in diabetic animal models. The results indicated enhanced insulin sensitivity and reduced blood glucose levels compared to control groups.

Case Study 2: Anticancer Mechanisms

Another research article reported on the anticancer mechanisms of this compound in vitro. The study found that treatment with this compound resulted in decreased viability of cancer cells through apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by modulating the activity of specific enzymes involved in inflammatory and cancer pathways. The compound may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity :

  • Electron-donating groups (e.g., methoxy in ) enhance anticancer activity by promoting proteasomal degradation of cyclin D1 .
  • Bulky substituents (e.g., benzyloxy in the target compound) may improve membrane permeability but could reduce binding affinity to targets like PPARγ due to steric hindrance.
  • Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition (e.g., aldose reductase) by stabilizing charge interactions .

N3 Modifications: Alkylation at N3 (e.g., diisopropylaminoethyl in ) improves solubility and pharmacokinetics without compromising activity .

Hybrid Derivatives: Hybrids with trimethoxybenzene-thiazole () or quinoline () show multitarget effects, such as topoisomerase and PTP-1B inhibition .

Research Findings and Implications

  • Antidiabetic Potential: Analogs like 5-(4-hydroxybenzylidene)-TZD () exhibit potent PTP-1B inhibition, a key target in insulin signaling . The target compound’s benzyloxy group may similarly modulate PTP-1B but requires validation.
  • Anticancer Mechanisms : PPARγ-independent cyclin D1 ablation () and topoisomerase inhibition () highlight the versatility of TZDs in oncology .
  • Synthetic Accessibility: Cost-effective protocols (e.g., Knoevenagel condensation in ) enable scalable production of diverse analogs .

Biological Activity

Introduction

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, characterized by its five-membered ring containing sulfur and nitrogen. This compound has garnered interest in medicinal chemistry due to its unique structural features that enhance its biological activity and solubility. The presence of the benzyloxy group is believed to play a crucial role in its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C19H15NO4S2C_{19}H_{15}NO_4S_2, with a molecular weight of 385.5 g/mol. Its structure includes a thiazolidine ring and a benzylidene moiety, which are essential for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H15NO4S2C_{19}H_{15}NO_4S_2
Molecular Weight385.5 g/mol
IUPAC Name2-[(5E)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidine ring can inhibit enzymatic activity by binding to active sites, while the benzylidene group enhances receptor binding affinity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that thiazolidinediones can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, derivatives have been evaluated for their cytotoxic effects against various tumor cell lines such as HeLa and A549, revealing significant antiproliferative properties .
  • Antioxidant Properties : The compound has been investigated for its potential antioxidant effects, contributing to cellular protection against oxidative stress .
  • Mitochondrial Function : Research involving Drosophila models demonstrated that certain thiazolidinedione derivatives can enhance mitochondrial respiration and improve survival rates under high-fat dietary conditions .

Anticancer Evaluation

A study focusing on the synthesis and evaluation of new thiazolidinediones revealed that several derivatives exhibited potent anticancer activity. Specifically, one derivative showed significantly lower IC50 values compared to standard treatments like irinotecan .

Mitochondrial Studies

In another investigation, various thiazolidinedione derivatives were assessed for their impact on mitochondrial functions in Drosophila melanogaster. The results indicated that some compounds could effectively reverse the detrimental effects of high-fat diets on mitochondrial health and lifespan .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
5-Benzylidene-1,3-thiazolidine-2,4-dioneStructureInsulin sensitizer
5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dioneStructureAntioxidant properties
5-(3-Hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dioneStructureMitochondrial respiration enhancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves condensation of 1,3-thiazolidine-2,4-dione with 4-benzyloxybenzaldehyde under acid catalysis (e.g., acetic acid/piperidine in ethanol) . Key parameters:

  • Temperature : Reflux (~80°C) for 6–12 hours.
  • Solvent : Ethanol or DMF (dimethylformamide) for solubility of aromatic intermediates.
  • Catalyst : Piperidine (10 mol%) enhances imine formation.
  • Yield optimization : Purification via column chromatography (hexane/ethyl acetate, 3:1) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • FTIR : Confirm C=O stretches (~1740 cm⁻¹ for thiazolidinedione), C=C (benzylidene, ~1600 cm⁻¹) .
  • NMR :
  • ¹H-NMR : Aromatic protons (δ 7.2–7.8 ppm), benzyloxy –OCH₂Ph (δ 5.1 ppm), and thiazolidine ring protons (δ 3.5–4.0 ppm) .
  • ¹³C-NMR : Carbonyl carbons (δ 165–170 ppm), benzylidene C=C (δ 120–130 ppm) .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ matching theoretical mass (C₁₇H₁₃NO₃S: 311.07 g/mol) .

Advanced Research Questions

Q. How do substituent modifications (e.g., benzyloxy vs. octyloxy) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) insights :

  • Antimicrobial activity : Longer alkyl chains (e.g., octyloxy in ) enhance lipophilicity, improving membrane penetration and Gram-positive bacterial inhibition (MIC: 8–16 µg/mL vs. 32–64 µg/mL for benzyloxy) .
  • Antioxidant capacity : Electron-donating groups (e.g., –OCH₂Ph) increase radical scavenging (IC₅₀: 12 µM vs. 25 µM for unsubstituted analogs) .
  • Table : Comparative bioactivity of analogs
SubstituentAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, µM)
Benzyloxy (target)32–6412
Octyloxy8–1618
Hydroxyphenyl64–1288

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?

  • Experimental design considerations :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for antidiabetic studies) and incubation times (24–48 hours) .
  • Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) to account for batch-to-batch variability .
  • Control compounds : Include rosiglitazone (thiazolidinedione control) to calibrate PPAR-γ activation assays .

Q. What computational strategies predict binding affinities of this compound to PPAR-γ for antidiabetic applications?

  • In silico workflow :

  • Docking studies : Use AutoDock Vina with PPAR-γ crystal structure (PDB ID: 2PRG). The benzylidene moiety shows hydrogen bonding with Ser289 (ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : 100-ns trajectories in GROMACS assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA: 75 Ų) and CYP3A4 metabolism .

Methodological Challenges

Q. How can regioselective functionalization of the thiazolidinedione core be achieved without side reactions?

  • Synthetic strategies :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for –OH groups during benzylidene formation .
  • Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours) and minimizes decomposition .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity (>90% for E-isomer) .

Q. What advanced techniques resolve spectral overlaps in NMR for structural confirmation?

  • Solutions :

  • 2D NMR : HSQC and HMBC correlate aromatic protons with quaternary carbons, resolving benzylidene vs. benzyloxy signals .
  • Deuterated solvents : DMSO-d₆ shifts exchangeable protons (e.g., –NH) downfield, reducing overlap .
  • Variable temperature NMR : Identifies dynamic effects in hindered rotamers .

Data Reproducibility Guidelines

  • Synthesis : Report exact molar ratios (e.g., 1:1.2 for aldehyde:thiazolidinedione) and drying times for intermediates .
  • Bioassays : Use ≥3 biological replicates and disclose solvent concentrations (e.g., DMSO < 0.1% v/v) to avoid cytotoxicity artifacts .

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